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Introduction
The introduction of foreign DNA into Saccharomyces cerevisiae is a cornerstone of modern

molecular biology, enabling a wide range of applications from fundamental gene function

analysis to the development of novel therapeutics and industrial fermentation processes. The

lithium acetate (LiAc)-based method, particularly the high-efficiency protocol developed by

Gietz and Schiestl, has become a standard procedure in many laboratories. This method offers

a balance of simplicity, cost-effectiveness, and high transformation yields.

This document provides a detailed protocol for high-efficiency yeast transformation using

lithium acetate, single-stranded carrier DNA (ssDNA), and polyethylene glycol (PEG). It also

includes data on an optimized protocol incorporating sorbitol, which can significantly enhance

transformation efficiency, particularly for applications requiring very large numbers of

transformants, such as library screening.
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The efficiency of yeast transformation can be influenced by several factors, including the yeast

strain, the plasmid used, and variations in the protocol. The following tables summarize

quantitative data on transformation efficiencies achieved with the standard high-efficiency

LiAc/ssDNA/PEG protocol and an optimized version including sorbitol.
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Protocol
Component

Condition Yeast Strain Plasmid

Transformat
ion
Efficiency
(transforma
nts/µg DNA)

Reference

Carrier DNA
No Carrier

DNA
Not Specified 2µm plasmid ~100 [1]

Native

Salmon

Sperm DNA

LP2752-4B
YEPlac195

(2µm)

20-fold

increase over

no carrier

[1]

Denatured

Salmon

Sperm DNA

LP2752-4B
YEPlac195

(2µm)
~1 x 10^5 [1]

Standard

Protocol

High-

Efficiency

LiAc/ssDNA/

PEG

DBY746 YEp13 9,000 [2]

High-

Efficiency

LiAc/ssDNA/

PEG

Not Specified Not Specified Up to 10^6 [3]

Sorbitol

Optimization

Standard

Protocol

BY4742ΔTR

P1
Not Specified

Lower

Efficiency
[3]

Standard

Protocol + 0.5

M Sorbitol

recovery

BY4742ΔTR

P1
Not Specified

~2-fold

increase over

standard

[4]

Standard

Protocol +

Sorbitol in

transformatio

n mix + 0.5 M

BY4742ΔTR

P1

Not Specified ~8-fold

increase over

standard

[4]
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Sorbitol

recovery

Standard

Protocol +

Sorbitol in

transformatio

n mix + 0.5 M

Sorbitol

recovery

W303-1b Not Specified

Up to 10-fold

increase over

standard

[4]

Experimental Protocols
This section provides a detailed methodology for the high-efficiency yeast transformation

protocol.

Materials and Reagents
Yeast Strain: A fresh, actively growing culture of Saccharomyces cerevisiae.

YPD Medium: 1% Yeast Extract, 2% Peptone, 2% Dextrose.

Transforming DNA: Plasmid DNA (0.1 - 1 µg).

Single-Stranded Carrier DNA (ssDNA): Salmon or herring sperm DNA (10 mg/mL). To

prepare, dissolve in sterile water, sonicate to shear, boil for 5 minutes, and immediately chill

on ice.

1 M Lithium Acetate (LiAc): Sterile-filtered.

50% (w/v) Polyethylene Glycol (PEG) 3350: Sterile-filtered.

Sterile Water

Selective Media Plates: Appropriate for the selection marker on the transforming plasmid.

(Optional for Optimized Protocol) 1 M Sorbitol: Sterile-filtered.
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Protocol
Preparation of Yeast Culture:

Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with

shaking.

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.

Incubate at 30°C with shaking (200-250 rpm) until the culture reaches an OD₆₀₀ of 0.8-1.0

(log-phase growth).

Preparation of Competent Cells:

Harvest the yeast cells by centrifugation at 3,000 x g for 5 minutes.

Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge

again as in the previous step.

Resuspend the cell pellet in 1 mL of 100 mM LiAc. Transfer the cell suspension to a 1.5

mL microcentrifuge tube.

Centrifuge at 13,000 x g for 30 seconds and carefully remove all the supernatant.

Resuspend the cell pellet in 400 µL of 100 mM LiAc. The cells are now competent and

ready for transformation.

Transformation:

In a sterile microcentrifuge tube, combine the following in order:

50 µL of competent yeast cells

240 µL of 50% PEG

36 µL of 1 M LiAc

10 µL of single-stranded carrier DNA (10 mg/mL)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-5 µL of plasmid DNA (containing 0.1-1 µg of DNA)

Vortex the mixture thoroughly for 1 minute.

Heat Shock:

Incubate the transformation mixture at 42°C for 40 minutes in a water bath.

Cell Recovery and Plating:

Centrifuge the cells at 13,000 x g for 30 seconds.

Carefully remove the supernatant.

Resuspend the cell pellet in 1 mL of sterile water (or 1 M Sorbitol for the optimized

protocol).

Plate 100-200 µL of the cell suspension onto appropriate selective media plates.

Incubate the plates at 30°C for 2-4 days until transformants appear.

Optimized Protocol with Sorbitol
For a potential tenfold increase in transformation efficiency, follow the standard protocol with

the following modifications[3][4]:

After the heat shock and centrifugation step, resuspend the cell pellet in 1 mL of sterile 1 M

Sorbitol instead of water.

Plate the cell suspension as described in the standard protocol.
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Figure 1. High-Efficiency Yeast Transformation Workflow
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Caption: Figure 1. High-Efficiency Yeast Transformation Workflow
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Proposed Mechanism of Transformation
The precise molecular mechanism of DNA uptake in the lithium acetate-based method is not

fully elucidated, but it is understood to involve a series of events that increase the permeability

of the yeast cell wall and plasma membrane.

Figure 2. Proposed Mechanism of DNA Uptake
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Caption: Figure 2. Proposed Mechanism of DNA Uptake

Lithium cations are believed to neutralize the negative charges on the yeast cell wall, creating

pores and allowing DNA to pass through[5]. Polyethylene glycol acts as a crowding agent,

precipitating the DNA onto the cell surface and potentially promoting fusion of the plasma
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membrane, facilitating an endocytosis-like uptake of the DNA[6][7]. Single-stranded carrier

DNA is thought to coat the yeast cell surface, further neutralizing negative charges and

protecting the transforming plasmid DNA from degradation[7]. The subsequent heat shock

likely enhances membrane fluidity and further promotes DNA uptake[6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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